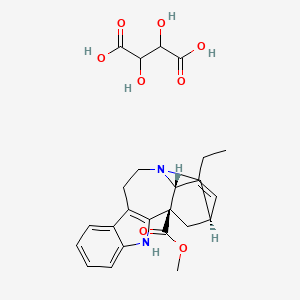
Cyclopropyl 3-(piperidinomethyl)phenyl ketone
Übersicht
Beschreibung
“Cyclopropyl 3-(piperidinomethyl)phenyl ketone” is a chemical compound with the CAS Number: 898793-66-3 . It has a molecular weight of 243.35 . The IUPAC name for this compound is cyclopropyl [3- (1-piperidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO/c18-16 (14-7-8-14)15-6-4-5-13 (11-15)12-17-9-2-1-3-10-17/h4-6,11,14H,1-3,7-10,12H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Nickel-Catalyzed Cycloaddition Reactions : Cyclopropyl phenyl ketone underwent oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate for nickel-catalyzed cycloaddition, producing cyclopentane compounds with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).
Hydrogen Borrowing Catalysis : An iridium-catalyzed hydrogen borrowing process was applied to ortho-disubstituted phenyl and cyclopropyl ketones, enabling the formation of α-branched ketones. This facilitated C-C bond formation and the production of carboxylic acid derivatives (Frost et al., 2015).
Fischer Indolisation : Cyclopropyl phenyl ketone reacted with phenylhydrazine to produce tetrahydro-diphenylpyridazine and phenylindole compounds, demonstrating applications in synthesizing complex organic structures (Robinson, Khan, & Shaw, 1987).
[3 + 2] and [3 + 3] Additions : Cyclopropyl alkyl/phenyl ketones reacted with allenylsilanes to produce adducts with high regio- and stereocontrol, showcasing potential in organic synthesis (Yadav & Sriramurthy, 2004).
Single-Electron Transfer in Organic Reactions : Aryl cyclopropyl ketones were studied as probes for single-electron transfer, with insights into the kinetic and thermodynamic aspects of their ring-opening reactions (Tanko, Drumright, Suleman, & Brammer, 1994).
Deprotonation Rates : Cyclopropylcarbinyl phenyl ketones were synthesized, and their deprotonation rates were compared with model compounds, offering insights into the stability of carbanionic centers (Perkins, Peynircoglu, & Smith, 1979).
Photochemistry of Spirocyclopropyl Ketones : The photochemical behavior of spirocyclopropyl ketones was studied, revealing the formation of various photoproducts and insights into the photochemical cleavage of cyclopropyl ketones (Sonoda et al., 1972).
Visible Light Photocatalysis : A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins was developed using a photocatalytic system, highlighting advancements in photocatalytic organic synthesis (Lu, Shen, & Yoon, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclopropyl-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-7-8-14)15-6-4-5-13(11-15)12-17-9-2-1-3-10-17/h4-6,11,14H,1-3,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWDMBQYVMWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643169 | |
| Record name | Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3-(piperidinomethyl)phenyl ketone | |
CAS RN |
898793-66-3 | |
| Record name | Cyclopropyl[3-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)
![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)






![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)
